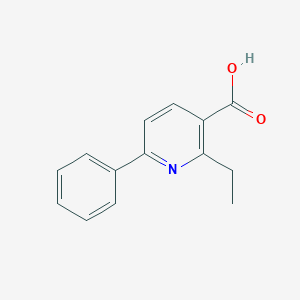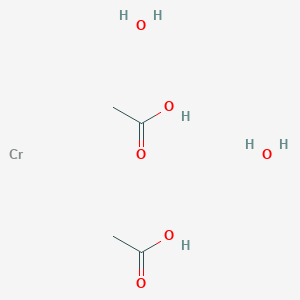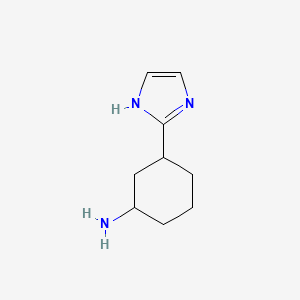
3-(1H-Imidazol-2-yl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Imidazol-2-yl)cyclohexanamine is a compound that features a cyclohexane ring substituted with an imidazole group at the 2-position and an amine group at the 3-position Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)cyclohexanamine typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Imidazol-2-yl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring.
Aplicaciones Científicas De Investigación
3-(1H-Imidazol-2-yl)cyclohexanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1H-Imidazol-2-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s amine group can also participate in hydrogen bonding and other interactions that influence its activity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole: A simpler imidazole compound with similar chemical properties.
Cyclohexanamine: A compound with a cyclohexane ring and an amine group, but without the imidazole ring.
2-(1H-Imidazol-2-yl)ethanamine: A compound with an imidazole ring and an ethylamine group.
Uniqueness
3-(1H-Imidazol-2-yl)cyclohexanamine is unique due to the presence of both the imidazole ring and the cyclohexane ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
3-(1H-imidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H15N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h4-5,7-8H,1-3,6,10H2,(H,11,12) |
Clave InChI |
XYUIQMMADDPZLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)N)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
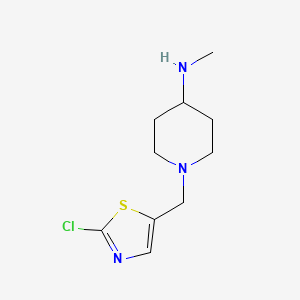
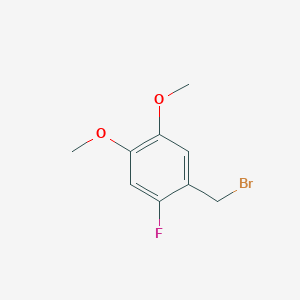
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
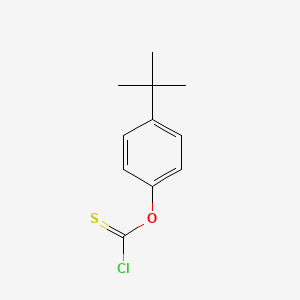
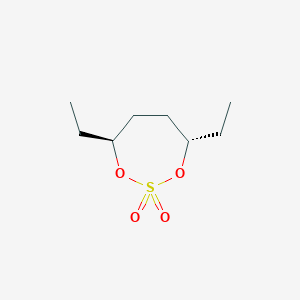
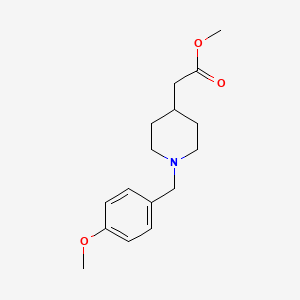
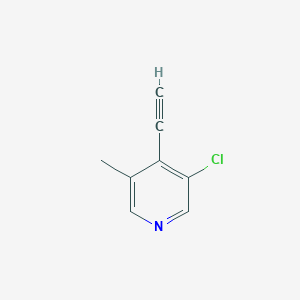
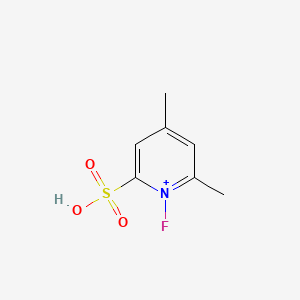

![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
